Phenyl isocyanate

Description

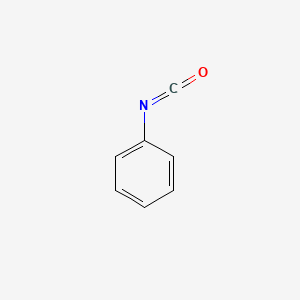

Phenyl isocyanate (C₆H₅NCO) is an aromatic isocyanate widely used in organic synthesis, polymer chemistry, and pharmaceutical applications. It is characterized by a reactive isocyanate group (–NCO) attached to a benzene ring, enabling participation in nucleophilic addition, cyclotrimerization, and urethane/carbamate formation. Its reactivity and stability are influenced by the electron-withdrawing nature of the aromatic ring, which polarizes the –NCO group .

Properties

CAS No. |

286012-94-0 |

|---|---|

Molecular Formula |

C7H5NO |

Molecular Weight |

125.077 g/mol |

IUPAC Name |

isocyanato(1,2,3,4,5,6-13C6)cyclohexatriene |

InChI |

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1+1,2+1,3+1,4+1,5+1,7+1 |

InChI Key |

DGTNSSLYPYDJGL-ZXJNGCBISA-N |

SMILES |

C1=CC=C(C=C1)N=C=O |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N=C=O |

Canonical SMILES |

C1=CC=C(C=C1)N=C=O |

boiling_point |

158-168 °C BP: 55 °C at 13 mm Hg 325.4 °F |

Color/Form |

Liquid |

density |

1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C Density: 1.0956 g/cu cm at 20 °C Relative density (water = 1): 1.095 |

flash_point |

132 °F (55.5 °C) (Open Cup) 51 °C c.c. 132 °F (open cup) |

melting_point |

Freezing point: -30 °C -30 °C -22 °F |

physical_description |

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes. Liquid Liquid with an acrid odor; [Merck Index] COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. Colorless to yellow liquid with a pungent odor. |

Related CAS |

27616-41-7 |

solubility |

Decomposes in water, alcohol; very soluble in ether Solubility in water: reaction |

vapor_density |

1.089 |

vapor_pressure |

2.57 [mmHg] 2.57 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 0.2 2.57 mmHg |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl isocyanate can be synthesized through several methods. One common method involves the phosgenation of aniline, where aniline reacts with phosgene to produce phenyl isocyanate and hydrochloric acid as a by-product . This method, however, involves handling toxic phosgene and corrosive by-products.

A phosgene-free approach involves the catalytic decomposition of methyl N-phenyl carbamate using a bismuth oxide catalyst. This method is environmentally friendly and avoids the use of toxic phosgene . The reaction conditions include a mass ratio of catalyst to methyl N-phenyl carbamate of 0.05, a mass ratio of o-dichlorobenzene to methyl N-phenyl carbamate of 15:1, and a reaction time of 60 minutes at the boiling temperature of o-dichlorobenzene .

Industrial Production Methods: Industrial production of phenyl isocyanate typically follows the phosgenation route due to its efficiency and scalability. the phosgene-free method is gaining traction due to its environmental benefits and safety .

Chemical Reactions Analysis

Hydrolysis with Water

Phenyl isocyanate undergoes hydrolysis in aqueous media, producing N,N'-diphenylurea and carbon dioxide . The reaction is influenced by pH and competitive nucleophiles:

-

Kinetics :

-

Moisture Competition :

Reaction with Alcohols

PhNCO reacts with alcohols to form carbamates (urethanes) :

-

Kinetic Studies :

Table 1: Rate Constants for PhNCO Reactions with Alcohols

| Alcohol | Temperature (°C) | Rate Constant (L/mol·s) |

|---|---|---|

| 1-Butanol | 60 | 0.858 |

| n-Propanol | 30 | 0.452 |

Reaction with Amines

PhNCO reacts with amines to form substituted ureas :

-

Kinetics :

-

Crosslinking Agents :

Polymerization and Catalysis

PhNCO participates in polymerization and catalyzed reactions:

-

Tin-Catalyzed Reactions :

-

Brønsted Acid Catalysis :

Reaction with Cellulose

PhNCO reacts with cellulose hydroxyl groups to form carbamates, competing with hydrolysis :

-

Moisture Impact :

-

Surface Reactivity :

Mechanistic Insights

Scientific Research Applications

Industrial Applications

2.1 Polyurethane Production

Phenyl isocyanate is primarily utilized in the production of polyurethanes, which are widely used in flexible and rigid foams, coatings, adhesives, and elastomers. The conversion of phenyl isocyanate into N,N'-diphenylcarbodiimide has been documented as a method to enhance polyurethane properties .

2.2 Modification of Natural Products

Recent studies have shown that modifying natural products like avermectin B1a with phenyl isocyanate can improve their efficacy as pesticides in agricultural applications. This modification enhances the biological activity against pests, showcasing the potential of PI in crop protection .

Chemical Research and Synthesis

3.1 Reactivity Studies

Research indicates that phenyl isocyanate can react with various nucleophiles, including water and hydroxide ions, leading to the formation of different products such as carbamates. This reactivity is significant for developing new synthetic pathways in organic chemistry .

3.2 Sensitization Studies

Phenyl isocyanate has been identified as a potent sensitizer, capable of inducing both cellular and humoral immune responses. Studies have demonstrated that it has a stronger sensitization potential compared to other diisocyanates, which raises concerns regarding occupational exposure and safety measures in industries using PI .

Case Study 1: Occupational Health Impact

A comprehensive analysis of exposure to phenyl isocyanate revealed its role in causing respiratory issues among workers in industries utilizing isocyanates for foam production. Surveillance data indicated a significant incidence of asthma linked to exposure during paint application processes, emphasizing the need for improved safety protocols .

Case Study 2: Environmental Remediation

Research aimed at eliminating phenyl isocyanate from industrial solvents demonstrated effective methods using specific reagents like MDA (methylene diphenyl diisocyanate). The study reported significant reductions in phenyl isocyanate concentrations through chemical reactions that convert it into less harmful compounds .

Mechanism of Action

Phenyl isocyanate exerts its effects through its highly reactive isocyanate group. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates . The mechanism involves the addition of the nucleophile to the carbon atom of the isocyanate group, followed by the formation of a new bond and the release of a by-product, such as water or carbon dioxide .

Comparison with Similar Compounds

Key Findings and Trends

- Electronic Effects : Electron-withdrawing substituents (e.g., –Cl) enhance reactivity in aromatic isocyanates, while electron-donating groups (e.g., –OCH₃) reduce it.

- Steric Effects : Ortho-substitution drastically lowers yields in multicomponent reactions.

- Hybrid Systems : Co-trimerization of phenyl isocyanate with aliphatic isocyanates (e.g., HDI) enables tunable polymer properties .

Biological Activity

Phenyl isocyanate (PhNCO) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of toxicology, pharmacology, and medicinal chemistry. This article explores the biological effects of phenyl isocyanate, including its mechanisms of action, potential therapeutic applications, and associated health risks.

Phenyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group attached to a phenyl group. Its molecular formula is C7H5NO, and it has a molecular weight of 135.12 g/mol. The compound is known for its high reactivity, particularly with nucleophiles, which can lead to various biological interactions.

Biological Activity

1. Antimicrobial Activity

Research has indicated that phenyl isocyanate exhibits significant antimicrobial properties. For instance, studies have shown that derivatives synthesized from phenyl isocyanate demonstrate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis reveals that substitutions on the phenyl ring can influence the potency of these compounds against microbial strains .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phenyl Isocyanate Derivative A | S. aureus | 32 µg/mL |

| Phenyl Isocyanate Derivative B | E. coli | 64 µg/mL |

2. Cytotoxic Effects

Phenyl isocyanate has been studied for its cytotoxic effects on cancer cells. A series of experiments demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

3. Respiratory Effects

Phenyl isocyanate is recognized for its adverse respiratory effects. It has been implicated in causing chemical bronchitis and asthma-like symptoms upon exposure. The compound acts as a potent pulmonary sensitizer, leading to increased airway reactivity and chronic respiratory conditions in sensitized individuals .

Case Studies

Case Study 1: Occupational Exposure

A study focused on workers exposed to phenyl isocyanate in industrial settings reported a significant incidence of respiratory sensitization and asthma. Workers who had prolonged exposure developed symptoms such as coughing, wheezing, and shortness of breath, highlighting the compound's allergenic potential .

Case Study 2: Synthesis of Anticancer Agents

In a study aimed at developing new anticancer agents, researchers synthesized a series of thiourea derivatives from phenyl isocyanate. These derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications to the phenyl ring could enhance therapeutic efficacy .

The biological activity of phenyl isocyanate can be attributed to several mechanisms:

- Protein Modification : Phenyl isocyanate can react with amino acids in proteins, leading to modifications that may alter protein function and trigger cellular stress responses.

- Inflammatory Response : Exposure to phenyl isocyanate can activate inflammatory pathways, contributing to respiratory diseases and other inflammatory conditions.

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial properties.

Health Risks

Despite its potential therapeutic applications, phenyl isocyanate poses significant health risks:

- Allergic Reactions : Prolonged exposure can lead to sensitization and allergic reactions.

- Carcinogenic Potential : Although not extensively studied for carcinogenicity, some reports suggest that long-term exposure could be associated with an increased risk of cancer .

- Respiratory Issues : As noted earlier, it can cause serious respiratory problems in sensitized individuals.

Q & A

Q. What are the key considerations for synthesizing phenyl isocyanate in laboratory settings?

Phenyl isocyanate can be synthesized via catalytic decomposition of methyl N-phenyl carbamate (MPC) in chlorobenzene under high pressure, achieving 89% conversion and nearly 100% selectivity . For alternative routes, the Lossen rearrangement of hydroxamic acids requires activation agents (e.g., sulfonyl chlorides) to generate unstable intermediates, necessitating stabilization techniques like low-temperature trapping . Key considerations include solvent selection, catalyst-free systems for cleaner synthesis, and rigorous moisture exclusion to prevent hydrolysis to urea derivatives .

Q. How can phenyl isocyanate be characterized to confirm its identity and purity?

Characterization methods include:

- Gas Chromatography (GC) : Quantifies phenyl isocyanate with precision (±1.5%) for samples >100 μmol, validated against titration .

- Titration : Suitable for larger sample amounts (25–1000 μmol) but less precise at lower concentrations .

- Infrared Spectroscopy (IR) : Identifies the isocyanate group (N=C=O) at ~2270 cm⁻¹, as per NIST reference data .

- GC-MS/ESI-HRMS : Detects unreacted starting materials and byproducts (e.g., urea analogues) in complex mixtures .

Q. What safety protocols are essential when handling phenyl isocyanate?

Phenyl isocyanate is highly toxic (CAS 103-71-9) with acute inhalation hazards. Protective Action Criteria (PAC) levels are: PAC-1 = 0.00087 ppm, PAC-2 = 0.0096 ppm, PAC-3 = 0.029 ppm . Mandatory protocols include:

- Use of fume hoods and PPE (gloves, respirators).

- Immediate neutralization of spills with alcohol or amine solutions.

- Storage under inert atmospheres to prevent polymerization .

Advanced Research Questions

Q. How do reaction conditions influence the decomposition kinetics of methyl N-phenyl carbamate to phenyl isocyanate?

The decomposition of MPC follows pseudo-first-order kinetics with Arrhenius parameters and . Optimal conditions include chlorobenzene as solvent, 160–180°C, and 2–4 hours reaction time. Elevated temperatures increase conversion rates but risk side reactions, requiring precise control .

Q. What challenges arise in detecting phenyl isocyanate as an intermediate in Lossen rearrangements?

Phenyl isocyanate’s instability under aqueous conditions necessitates rapid detection methods. ESI-HRMS is critical for identifying transient intermediates, while stabilizing agents (e.g., dry ethers) prolong its lifetime. Contradictions in yield data often stem from competing hydrolysis pathways, which can be minimized using anhydrous solvents .

Q. How can side reactions like urea formation be mitigated during phenyl isocyanate synthesis?

Urea formation occurs via reaction with moisture or amines. Mitigation strategies include:

Q. What advanced analytical methods resolve contradictions in phenyl isocyanate quantification?

Discrepancies between GC and titration results (e.g., at <100 μmol sample sizes) arise from titration’s lower sensitivity. GC-MS coupled with internal standards (e.g., deuterated analogs) improves accuracy for trace analysis. ESI-HRMS further distinguishes isobaric interferences (e.g., urea vs. unreacted isocyanate) .

Q. How is phenyl isocyanate utilized in synthesizing functionalized nanomaterials?

Phenyl isocyanate reacts with hydroxyl groups on cellulose or graphene oxide to form urethane linkages, enabling surface functionalization. For example, it modifies cellulose paper for enhanced mechanical properties or anchors catalysts to graphene nanoplatelets. Reaction conditions (e.g., 60°C, 24 hours in DMF) must balance reactivity and nanomaterial stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.